(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)
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Description
The compound you mentioned contains a tert-butyl group and a benzo[d][1,3]dioxole structure. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The benzo[d][1,3]dioxole structure is a common feature in various organic compounds, including certain alkaloids .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, general methods for synthesizing similar structures exist. For instance, dioxole functionalized metal–organic frameworks (MOFs) can be synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Molecular Structure Analysis
The molecular structure of the compound would likely involve the crowded tert-butyl group and the benzo[d][1,3]dioxole structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
Tert-butyl esters, which would be a component of the compound you mentioned, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups, such as acid chlorides, by reacting with SOCl2 at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and composition. For instance, dioxole functionalized MOFs have been found to have different physical properties depending on the specific structure .Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aR,7aS)-5-tert-butyl-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-6-7-10-11(8-9)15-13(4,5)14-10/h6-8,10-11H,1-5H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLWFCMBUQRQHA-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=CC2O1)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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